molecular formula C7H9NO4S B14902401 2-Methyl-N-(methylsulfonyl)furan-3-carboxamide

2-Methyl-N-(methylsulfonyl)furan-3-carboxamide

Cat. No.: B14902401
M. Wt: 203.22 g/mol
InChI Key: XVDZZDUOMLCCOF-UHFFFAOYSA-N
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Description

2-Methyl-N-(methylsulfonyl)furan-3-carboxamide is a heterocyclic organic compound that features a furan ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position, which is further substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(methylsulfonyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, followed by oxidation to introduce the sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(methylsulfonyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

2-Methyl-N-(methylsulfonyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(methylsulfonyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound features a similar furan ring and carboxamide group but differs in the presence of an indole moiety.

    Furan-3-carboxylates: These compounds share the furan ring and carboxylate group but lack the sulfonyl substitution.

Uniqueness

2-Methyl-N-(methylsulfonyl)furan-3-carboxamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

2-methyl-N-methylsulfonylfuran-3-carboxamide

InChI

InChI=1S/C7H9NO4S/c1-5-6(3-4-12-5)7(9)8-13(2,10)11/h3-4H,1-2H3,(H,8,9)

InChI Key

XVDZZDUOMLCCOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NS(=O)(=O)C

Origin of Product

United States

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